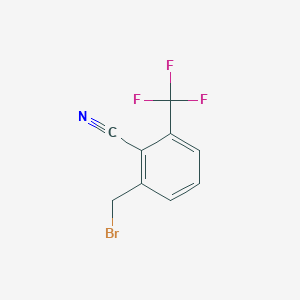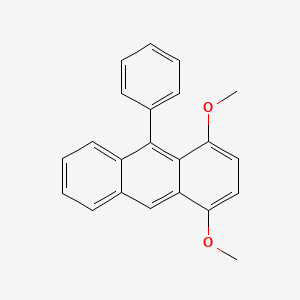
1,4-Dimethoxy-9-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-9-phenylanthracene is an organic compound with the chemical formula C({22})H({18})O(_{2}). It is a derivative of anthracene, characterized by the presence of methoxy groups at the 1 and 4 positions and a phenyl group at the 9 position. This compound is known for its photophysical properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-9-phenylanthracene can be synthesized through several methods. One common synthetic route involves the Suzuki cross-coupling reaction. In this method, 9-bromo-10-phenylanthracene is reacted with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst (Pd(PPh({3}))({4})) . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate (K({2})CO({3})).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-9-phenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are used.
Substitution: Reagents like bromine (Br({2})) and sulfuric acid (H({2})SO(_{4})) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-9-phenylanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a probe in photophysical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-9-phenylanthracene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups influence its electronic properties, making it an effective chromophore. It can absorb light and undergo electronic transitions, which are crucial for its applications in photophysical studies and optoelectronics .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenylanthracene: Lacks the methoxy groups but shares similar photophysical properties.
1,4-Dimethoxyanthracene: Similar structure but without the phenyl group at the 9 position
Uniqueness
1,4-Dimethoxy-9-phenylanthracene is unique due to the combined presence of methoxy and phenyl groups, which enhance its photophysical properties and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its use in advanced materials like OLEDs highlight its versatility .
Propiedades
Número CAS |
54458-77-4 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1,4-dimethoxy-9-phenylanthracene |
InChI |
InChI=1S/C22H18O2/c1-23-19-12-13-20(24-2)22-18(19)14-16-10-6-7-11-17(16)21(22)15-8-4-3-5-9-15/h3-14H,1-2H3 |
Clave InChI |
JISXOXZUVGEHIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=C(C3=CC=CC=C3C=C12)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



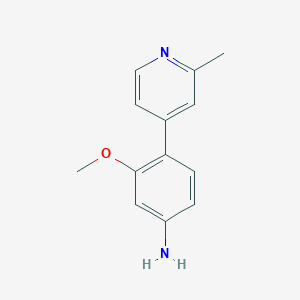
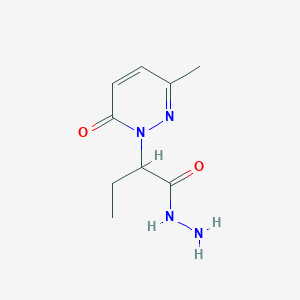
![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
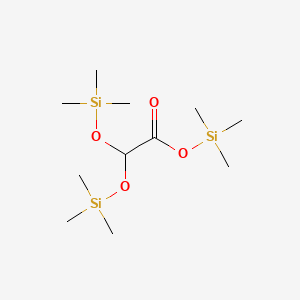
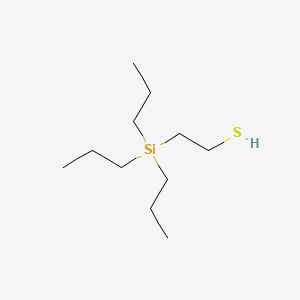
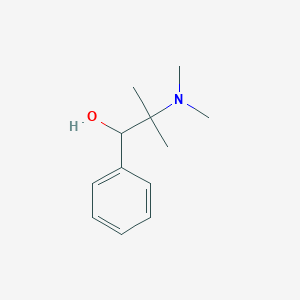
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)


![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)
